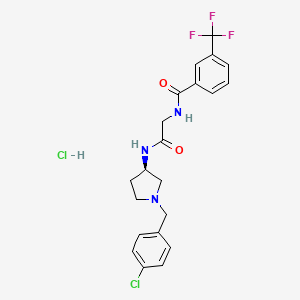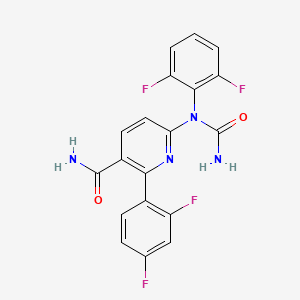
Epoxymicheliolid
Übersicht
Beschreibung
Epoxymicheliolide is a naturally occurring sesquiterpene lactone derived from the plant Aucklandia lappa Decne. It is known for its anti-inflammatory and anticancer properties. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders .
Wissenschaftliche Forschungsanwendungen
Epoxymicheliolide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Target of Action
Epoxymicheliolide (ECL) is a sesquiterpene lactone compound derived from the plant species Small White Chrysanthemum . The primary target of ECL is Histone H2B , a protein that plays a crucial role in the structural organization of chromatin in eukaryotic cells .
Mode of Action
ECL interacts with its target, Histone H2B, through a covalent modification at Lysine 46 (K46) . This modification recruits the E3 ubiquitin ligase RNF20 , which catalyzes the monoubiquitination of Histone H2B at Lysine 120 (K120) . This process disrupts the activation of pro-inflammatory signals mediated by AP-1 .
Biochemical Pathways
The interaction of ECL with Histone H2B affects the NF-κB/COX-2 signaling pathways . By inhibiting the activation of these pathways, ECL exerts its anti-inflammatory effects . Additionally, ECL has been found to inhibit the TAK1-NF-κB pathway and activate the Keap1-NRF2 signaling pathway in macrophages .
Pharmacokinetics
It is known that ecl is more stable under both acidic and alkaline conditions , which may influence its bioavailability.
Result of Action
The result of ECL’s action is the inhibition of neuroinflammation, both in vitro and in vivo . By disrupting the activation of pro-inflammatory signals, ECL effectively reduces inflammation . Moreover, ECL has been found to suppress tumor growth by inhibiting the activation of NF‑κB, suggesting its potential as a novel anticancer agent .
Action Environment
The action, efficacy, and stability of ECL can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ECL, as it is known to be stable under both acidic and alkaline conditions . .
Biochemische Analyse
Biochemical Properties
Epoxymicheliolide plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with enzymes such as IKKβ, targeting leucine residues 281 and 25, which are critical for the activation of the NF-κB/COX-2 signaling pathway . Additionally, Epoxymicheliolide directly binds to histone H2B, modifying lysine 46 and recruiting E3 ubiquitin ligase RNF20 to promote monoubiquitination at lysine 120 . These interactions disrupt pro-inflammatory gene activation and contribute to its anti-inflammatory effects.
Cellular Effects
Epoxymicheliolide exerts significant effects on various cell types and cellular processes. In renal cell carcinoma cells, it inhibits cell proliferation and induces apoptosis through the activation of mitochondria- and caspase-dependent pathways . Furthermore, Epoxymicheliolide suppresses cell invasion and metastasis by inhibiting epithelial-mesenchymal transition . In microglia, it inhibits neuroinflammation by disrupting the recruitment of AP-1 to pro-inflammatory gene promoters . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Epoxymicheliolide involves its binding interactions with key biomolecules. By targeting IKKβ and histone H2B, Epoxymicheliolide inhibits the NF-κB/COX-2 signaling pathway and promotes histone monoubiquitination, respectively . These actions result in the suppression of pro-inflammatory gene expression and the induction of apoptosis in cancer cells. The compound’s ability to covalently modify lysine residues and recruit ubiquitin ligases underscores its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epoxymicheliolide have been observed to change over time. The compound exhibits stability under acidic and alkaline conditions, making it suitable for various experimental setups . Long-term studies have shown that Epoxymicheliolide maintains its anti-inflammatory and anticancer properties over extended periods, with minimal degradation . These findings suggest that Epoxymicheliolide is a stable and effective compound for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Epoxymicheliolide vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation and tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances, have been reported . These findings indicate that while Epoxymicheliolide is generally well-tolerated, careful dosage optimization is necessary to minimize potential side effects.
Metabolic Pathways
Epoxymicheliolide is involved in several metabolic pathways, particularly those related to inflammation and cancer. It interacts with enzymes such as IKKβ and histone H2B, influencing metabolic flux and metabolite levels . By inhibiting the NF-κB/COX-2 signaling pathway and promoting histone monoubiquitination, Epoxymicheliolide modulates key metabolic processes that contribute to its therapeutic effects.
Transport and Distribution
Within cells and tissues, Epoxymicheliolide is transported and distributed through interactions with specific transporters and binding proteins. Its ability to bind to histone H2B suggests that it may be localized to the nucleus, where it can exert its effects on gene expression . Additionally, its stability under various conditions allows for efficient distribution within the body, enhancing its therapeutic potential.
Subcellular Localization
Epoxymicheliolide is primarily localized to the nucleus, where it interacts with histone H2B and other nuclear proteins . This subcellular localization is crucial for its activity, as it allows the compound to directly influence gene expression and chromatin structure. The presence of targeting signals or post-translational modifications may further direct Epoxymicheliolide to specific nuclear compartments, enhancing its efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxymicheliolide can be synthesized through several synthetic routes. One common method involves the extraction of the compound from the plant Aucklandia lappa Decne, followed by purification using chromatographic techniques . The synthetic route typically involves the oxidation of micheliolide to form epoxymicheliolide. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of epoxymicheliolide involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and advanced extraction technologies has further enhanced the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Epoxymicheliolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Epoxymicheliolide can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various epoxymicheliolide derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .
Vergleich Mit ähnlichen Verbindungen
Epoxymicheliolide is structurally related to other sesquiterpene lactones such as parthenolide and micheliolide. it is more stable under acidic and alkaline conditions, making it a more suitable candidate for therapeutic applications . Similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Micheliolide: Exhibits similar biological activities but is less stable compared to epoxymicheliolide.
Epoxymicheliolide stands out due to its enhanced stability and broad spectrum of biological activities, making it a promising compound for further research and development.
Eigenschaften
IUPAC Name |
(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWNFKWDSMXFLK-NCWRXGJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Epoxymicheliolide exert its anti-inflammatory effects?
A1: Epoxymicheliolide (EMCL) primarily exhibits anti-inflammatory activity by targeting two key pathways:
- Inhibition of NF-κB Signaling: EMCL disrupts the NF-κB signaling cascade, a crucial pathway involved in inflammation. It achieves this by blocking the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1) and IKKα/β (IκB kinase), ultimately preventing the degradation of IκBα (nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha) and subsequent translocation of NF-κB p50/p65 to the nucleus. [, ] This inhibition effectively suppresses the expression of pro-inflammatory mediators such as iNOS, COX2, IL-1β, IL-6, and TNF-α. [, ]
- Activation of Keap1-Nrf2 Signaling: EMCL activates the Keap1-Nrf2 antioxidant pathway, contributing to its anti-inflammatory effects. By directly interacting with Keap1 (Kelch-like ECH-associated protein 1), EMCL promotes the release and activation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant and cytoprotective genes. [] This activation ultimately leads to reduced intracellular reactive oxygen species (ROS) levels, mitigating oxidative stress and inflammation. []
Q2: What is the proposed mechanism of action for Epoxymicheliolide in suppressing tumor growth?
A: Research suggests that Epoxymicheliolide (EMCL) demonstrates anti-tumor activity primarily by inhibiting the NF-κB signaling pathway. [] EMCL effectively suppresses the expression of cyclooxygenase-2 (COX-2) by inhibiting the translocation of NF-κB p50/p65 and reducing NF-κB activity. [] This inhibition of COX-2, a key enzyme involved in inflammation and tumorigenesis, contributes to the suppression of tumor growth. [] Additionally, EMCL has been shown to induce apoptosis in cancer cells through the activation of the mitochondria- and caspase-dependent pathway. []
Q3: Are there any specific structural features of Epoxymicheliolide that are crucial for its biological activities?
A: Yes, the α, γ-unsaturated lactone moiety present in the structure of Epoxymicheliolide (EMCL) plays a crucial role in its anti-inflammatory effects. [] Studies using a thiol donor, β-mercaptoethanol, have demonstrated the significance of this structural feature. The presence of β-mercaptoethanol significantly diminished the inhibitory effects of EMCL on pro-inflammatory mediator production, suggesting that the α, γ-unsaturated lactone moiety is essential for its interaction with target proteins like TAK1 and Keap1. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)


![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)







